molecular formula C27H28N2O6 B11010694 N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-L-tryptophan

N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-L-tryptophan

Cat. No.: B11010694
M. Wt: 476.5 g/mol
InChI Key: UXDBKJTVCMQOBS-MRNPHLECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID is a complex organic compound that features both indole and chromene moieties. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . Chromene derivatives are also known for their pharmacological properties, including anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID involves multiple steps, starting with the preparation of the indole and chromene intermediates. The Fischer indole synthesis is commonly used for the indole moiety, involving the reaction of phenylhydrazine with ketones under acidic conditions . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.

    Substitution: Both the indole and chromene moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of the chromene moiety can yield dihydrochromene derivatives .

Scientific Research Applications

3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID has various scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]PROPANAMIDO}PROPANOIC ACID involves its interaction with various molecular targets and pathways. The indole moiety can interact with enzymes and receptors involved in cell signaling pathways, while the chromene moiety can modulate oxidative stress and inflammation .

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C27H28N2O6/c1-4-7-17-13-24(30)35-23-11-15(2)10-22(25(17)23)34-16(3)26(31)29-21(27(32)33)12-18-14-28-20-9-6-5-8-19(18)20/h5-6,8-11,13-14,16,21,28H,4,7,12H2,1-3H3,(H,29,31)(H,32,33)/t16?,21-/m0/s1

InChI Key

UXDBKJTVCMQOBS-MRNPHLECSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.